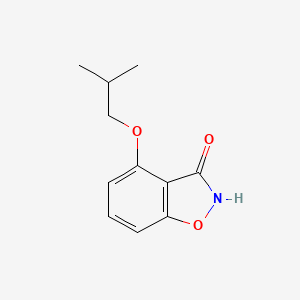

4-Isobutoxy-1,2-benzisoxazol-3-ol

Description

4-Isobutoxy-1,2-benzisoxazol-3-ol is a substituted benzisoxazole derivative characterized by a fused benzene-isoxazole core (C₇H₅NO) with an isobutoxy (-OCH₂CH(CH₃)₂) group at position 4 and a hydroxyl (-OH) group at position 3 . The benzisoxazole scaffold is known for its aromatic stability and reactive sites, enabling functionalization for diverse pharmacological applications, including anti-inflammatory, neuroleptic, and antibacterial activities .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-(2-methylpropoxy)-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C11H13NO3/c1-7(2)6-14-8-4-3-5-9-10(8)11(13)12-15-9/h3-5,7H,6H2,1-2H3,(H,12,13) |

InChI Key |

JLLWDAAVBWUWJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC2=C1C(=O)NO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

Key structural analogs of 4-Isobutoxy-1,2-benzisoxazol-3-ol include:

6-Chloro-1,2-benzisoxazol-3-ol

- Substituents : Chlorine (Cl) at position 6, hydroxyl (-OH) at position 3.

- Molecular Formula: C₇H₄ClNO₂.

- This compound is commercially available for research (priced at €49.00–€610.00/g) .

- Applications : Chlorinated benzisoxazoles are often explored for antimicrobial and antitumor activities due to enhanced binding affinity to target proteins .

6-Methyl-1,2-benzisoxazol-3-ol

- Substituents : Methyl (CH₃) at position 6, hydroxyl (-OH) at position 3.

- Molecular Formula: C₈H₇NO₂.

- This derivative is used as an intermediate in synthesizing anti-rheumatic drugs .

- Applications: Methyl-substituted benzisoxazoles are noted for their role in optimizing pharmacokinetic profiles in drug development .

4-Butyl-5-methyl-3-isoxazolol

- Structure: A non-fused isoxazolone derivative with butyl (C₄H₉) and methyl (CH₃) groups at positions 4 and 5, respectively.

- Molecular Formula: C₈H₁₃NO₂.

- Properties : Lacks the aromatic benzene ring, reducing conjugation and stability. Such compounds are less common in drug development but serve as precursors in heterocyclic chemistry .

Physicochemical and Pharmacological Comparison

The table below summarizes critical differences:

Key Research Findings

Lipophilicity and Bioavailability :

- The isobutoxy group in 4-Isobutoxy-1,2-benzisoxazol-3-ol increases logP (partition coefficient) compared to Cl or CH₃ analogs, favoring blood-brain barrier penetration for neuroleptic applications .

- Chlorinated derivatives exhibit higher reactivity but lower metabolic stability due to dehalogenation risks .

Synthetic Accessibility :

- 6-Chloro-1,2-benzisoxazol-3-ol is readily available commercially, whereas 4-Isobutoxy derivatives require multi-step synthesis (e.g., alkylation of hydroxyl groups under basic conditions) .

Biological Performance :

- Methyl and isobutoxy substituents enhance target engagement in inflammatory pathways compared to unsubstituted benzisoxazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.